

Cephalexin-d5 CAS number and molecular formula

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Compound of Interest

Compound Name: Cephalexin-d5

Cat. No.: B12403465

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Technical Guide: Cephalexin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cephalexin-d5**, a deuterated analog of the antibiotic Cephalexin. It is primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification of Cephalexin in biological matrices.^[1] This document outlines its chemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application.

Core Compound Information

Cephalexin-d5 is a stable isotope-labeled version of Cephalexin, a first-generation cephalosporin antibiotic. The inclusion of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Chemical and Physical Properties

There are multiple CAS numbers and slight variations in the molecular formula reported for **Cephalexin-d5**, which may depend on the specific labeled positions or hydration state. The most commonly cited properties are summarized below.

Property	Value	Citations
IUPAC Name	(6R, 7R)-7-((R)-2-amino-2-(phenyl-d5)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	[1][2]
Molecular Formula	C ₁₆ H ₁₂ D ₅ N ₃ O ₄ S	[1][2][3]
Molecular Weight	~352.42 g/mol	[1][2][4]
Primary CAS Number	2101505-56-8	[1][2][4][5]
Unlabeled CAS	15686-71-2	[1][3][4]
Appearance	Solid	[4]

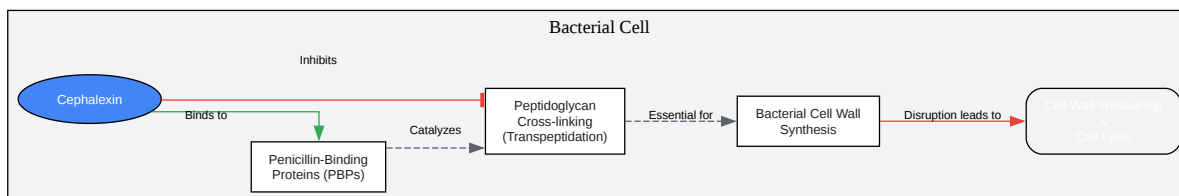
Pharmacokinetics of Cephalexin (Parent Compound)

Understanding the pharmacokinetics of the parent drug, Cephalexin, is crucial for designing studies where **Cephalexin-d5** is used as an internal standard.

Parameter	Description	Citations
Bioavailability	Rapidly and almost completely absorbed from the GI tract, with ~90% oral bioavailability.	[2][6]
Absorption	Peak plasma concentrations are reached within 1 hour of oral administration.	[4][7]
Protein Binding	10-15% bound to plasma proteins.	[2][4]
Metabolism	Not metabolized in the body.	[2]
Excretion	Over 90% is excreted unchanged in the urine via glomerular filtration and tubular secretion.	[2][4]
Half-life	Approximately 0.5 to 1.2 hours in individuals with normal renal function.	[6]

Mechanism of Action: Cephalexin

Cephalexin is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[3][7][8] Its mechanism targets Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][8]



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Caption: Cephalexin's mechanism of action, inhibiting bacterial cell wall synthesis.

Experimental Protocols

Cephalexin-d5 is instrumental for the accurate quantification of Cephalexin in biological samples, typically plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Cephalexin in Human Plasma via LC-MS/MS

This protocol is adapted from a method describing the measurement of Cephalexin concentration in human plasma using **Cephalexin-d5** as an internal standard.^[5]

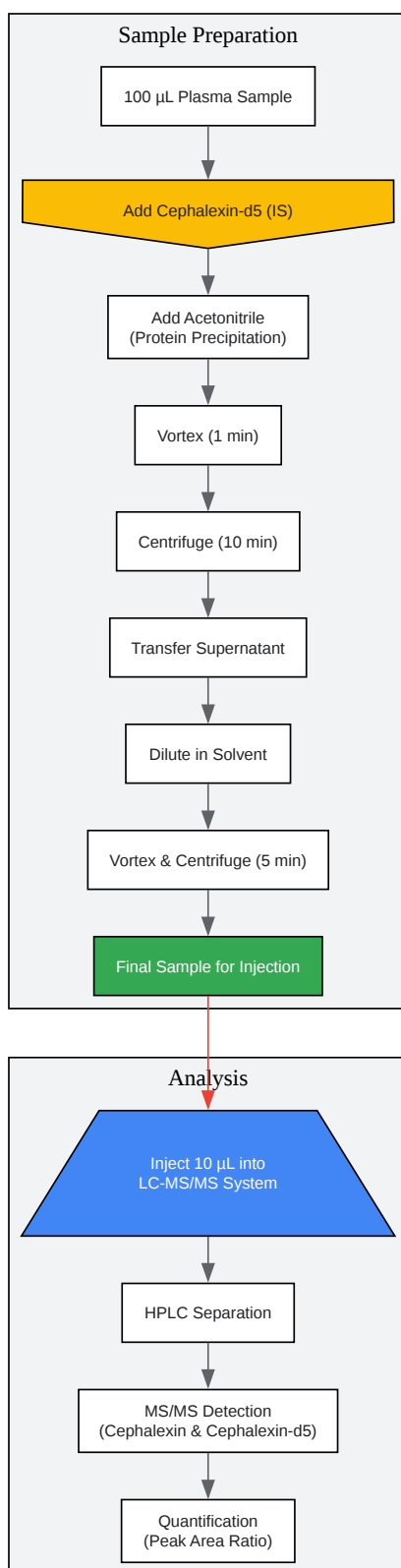
1. Sample Preparation:

- To 100 µL of human plasma (anticoagulant: K₂EDTA), add 5 µL of a 0.04 µg/µL solution of **Cephalexin-d5** (internal standard).
- Add 1000 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 3000 rpm for 10 minutes at 6°C.
- Transfer 20 µL of the supernatant to a new plate containing 980 µL of a mixed organic solvent (Water:Formic Acid:1mol/L Ammonium Acetate at a volume ratio of 100:0.1:0.1).
- Vortex the mixture and centrifuge at 3000 rpm for 5 minutes at 6°C.
- The resulting supernatant is the test sample for injection.
- Note: All steps, except vortexing and centrifugation, should be performed under ice-bath conditions.^[5]

2. LC-MS/MS Analysis:

- Injection Volume: 10 μ L of the prepared test sample.
- Instrumentation: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
- Detection: The instrument is set to monitor the specific mass transitions for both Cephalexin and the **Cephalexin-d5** internal standard.

The workflow for this analytical process is illustrated below.



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Caption: Experimental workflow for Cephalexin quantification using **Cephalexin-d5**.

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